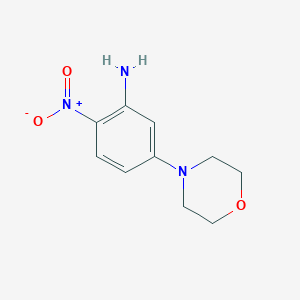

5-Morpholino-2-nitroaniline

説明

Contextualization within Nitroaniline and Morpholine (B109124) Chemistry

5-Morpholino-2-nitroaniline is a substituted aromatic compound that derives its properties from its two primary structural components: the nitroaniline framework and the morpholine ring. The nitroaniline portion consists of a benzene (B151609) ring substituted with both a nitro group (-NO₂) and an amino group (-NH₂). The nitro group is strongly electron-withdrawing, which significantly influences the chemical reactivity of the aromatic ring and the basicity of the amino group. Nitroanilines are foundational materials in the synthesis of dyes, polymers, and a variety of pharmaceutical compounds.

The morpholine moiety is a six-membered heterocyclic ring containing both an amine and an ether functional group. In medicinal chemistry, the morpholine ring is considered a "privileged structure". nih.gov Its inclusion in a molecule can confer advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles. nih.govnih.gov The weak basicity and flexible conformation of the morpholine ring allow it to engage in various interactions with biological targets, making it a common feature in many approved drugs. nih.gov

The combination of these two moieties in this compound results in a molecule with a unique electronic and structural profile. The electron-donating morpholine ring and the electron-withdrawing nitro group create a "push-pull" system across the aniline (B41778) core, which can be exploited for further chemical transformations.

Significance of the Compound as a Research Scaffold

In chemical and pharmaceutical research, a "scaffold" refers to a core molecular structure that serves as a starting point for the synthesis of a diverse range of derivatives. This compound is a valuable research scaffold precisely because its functional groups can be readily modified.

The primary utility of this compound lies in its role as a key intermediate for building more complex molecules. For instance, the nitro group can be chemically reduced to an amino group, transforming the molecule into a diamine. This resulting diamine can then undergo cyclization reactions with various reagents, such as aldehydes, to form heterocyclic systems. A notable application is the microwave-assisted reductive cyclization of this compound with aldehydes to produce a library of 2-arylbenzimidazoles. researchgate.net Benzimidazoles are an important class of heterocyclic compounds with a wide spectrum of biological activities.

The synthesis of this compound itself is well-established, often proceeding via the nucleophilic aromatic substitution of a halogen on a nitroaniline precursor. One common method involves the reaction of 5-chloro-2-nitroaniline (B48662) with morpholine, often in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. ucsf.edu The accessibility of this intermediate makes it an attractive starting point for synthetic campaigns aimed at drug discovery and materials science. The arylmorpholine scaffold, in a broader sense, has been explored for the development of potent and selective enzyme inhibitors, such as those targeting phosphoinositide 3-kinases (PI3-Ks). ucsf.edu

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-morpholin-4-yl-2-nitroaniline | nih.gov |

| Molecular Formula | C₁₀H₁₃N₃O₃ | nih.gov |

| Molecular Weight | 223.23 g/mol | nih.gov |

| CAS Number | 54998-00-4 | nih.gov |

| Appearance | Yellow Solid | ucsf.edu |

| SMILES | C1COCCN1C2=CC(=C(C=C2)N+[O-])N | nih.gov |

| InChI | InChI=1S/C10H13N3O3/c11-9-7-8(1-2-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2 | nih.gov |

| Monoisotopic Mass | 223.09569129 Da | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

5-morpholin-4-yl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c11-9-7-8(1-2-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBXESCZZLQWHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344414 | |

| Record name | 5-Morpholino-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54998-00-4 | |

| Record name | 5-Morpholino-2-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54998-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Morpholino-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Morpholin-4-yl)-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 5-Morpholino-2-nitroaniline

The preparation of this compound can be achieved through various synthetic routes, primarily involving nucleophilic aromatic substitution and multi-step synthesis approaches, with careful consideration of regioselectivity and reaction optimization.

Nucleophilic Aromatic Substitution Pathways

A primary and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway typically involves the reaction of a suitable precursor, such as 5-chloro-2-nitroaniline (B48662), with morpholine (B109124). The presence of the strongly electron-withdrawing nitro group in the ortho position to the chlorine atom activates the aromatic ring towards nucleophilic attack by morpholine. This activation is crucial for the displacement of the chloride leaving group. The general mechanism involves the formation of a resonance-stabilized intermediate, known as a Meisenheimer complex, which then expels the leaving group to yield the final product. nih.gov

Multi-step Organic Synthesis Approaches

A common multi-step synthesis for this compound begins with a more readily available starting material, such as 3-chloroaniline (B41212). This approach involves a sequence of reactions to introduce the necessary functional groups in the correct positions. chemicalbook.com

A typical synthetic sequence is as follows:

Acylation: The amino group of 3-chloroaniline is first protected, for example, by acylation with formic acid, to form an amide intermediate. This protection prevents unwanted side reactions in the subsequent nitration step. chemicalbook.com

Nitration: The intermediate is then nitrated using a mixture of nitric acid and acetic anhydride. This step introduces the nitro group onto the aromatic ring. chemicalbook.com

Hydrolysis: The protecting group is subsequently removed by hydrolysis, typically using a sodium hydroxide (B78521) solution, to regenerate the primary amine and yield 5-chloro-2-nitroaniline. chemicalbook.com

Nucleophilic Aromatic Substitution: Finally, 5-chloro-2-nitroaniline is reacted with morpholine, as described in the previous section, to produce this compound.

Regioselective Synthesis and Isomer Control

Control of regioselectivity is a critical aspect of the synthesis of this compound to ensure the desired substitution pattern. In the multi-step synthesis starting from 3-chloroaniline, the directing effects of the substituents on the aromatic ring guide the position of the incoming nitro group. The chloro group is an ortho-, para-director, while the protected amino group (amide) is also an ortho-, para-director. During the nitration step, the nitro group is directed to the position ortho to the amino group and meta to the chloro group, resulting in the desired 5-chloro-2-nitroaniline isomer. This regiocontrol is essential for obtaining the correct precursor for the final substitution with morpholine. The synthesis of other isomers, such as those with different substitution patterns, would require starting materials with a different initial arrangement of substituents. uj.edu.pl

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound can be significantly influenced by the optimization of reaction conditions. Key parameters that can be adjusted to improve yields and minimize side reactions include temperature, reaction time, solvent, and the choice of base or catalyst. For the final nucleophilic aromatic substitution step with morpholine, studies on similar reactions, such as the reaction of 4-chloro-anisole with morpholine, have shown that temperature and catalyst loading are crucial. researchgate.net Increasing the reaction temperature can lead to higher yields, and the optimal catalyst concentration can enhance the reaction rate without promoting side product formation. researchgate.net The choice of solvent can also play a significant role, with polar aprotic solvents often favoring SNAr reactions.

Derivatization and Functionalization of the this compound Core

The this compound molecule possesses a primary aromatic amine group that is amenable to a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Modifications at the Primary Amine Position

The primary amine group of this compound can undergo several common chemical transformations:

Acylation: The amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction can be used to introduce a variety of acyl groups, thereby modifying the electronic and steric properties of the molecule.

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. This reaction introduces alkyl substituents on the nitrogen atom.

Diazotization and Coupling Reactions: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. icrc.ac.irslideshare.net This diazonium salt can then be used in a variety of subsequent reactions. For example, it can undergo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form azo dyes. icrc.ac.irslideshare.net The diazonium group can also be replaced by a variety of other functional groups through Sandmeyer-type reactions.

These derivatization reactions provide a versatile platform for the synthesis of a wide array of compounds based on the this compound scaffold, enabling the exploration of their properties and potential applications.

Substitutions on the Morpholine Ring

The morpholine ring of this compound, while generally stable, can undergo specific chemical transformations, allowing for further functionalization of the molecule. These reactions typically target the C-H bonds of the morpholine ring, which can be activated under certain conditions. Two primary strategies for such substitutions are directed ortho-metalation and palladium-catalyzed C-H arylation.

Directed ortho-Metalation:

Directed metalation, specifically ortho-lithiation, is a powerful tool for the regioselective functionalization of aromatic and heterocyclic compounds. In the context of N-arylmorpholines, the morpholino group can act as a directed metalation group (DMG). The process involves the coordination of an organolithium reagent, such as n-butyllithium, to the heteroatom of the DMG, which then facilitates the deprotonation of the nearest ortho-position on the aromatic ring. However, in the case of N-arylmorpholines, the protons on the carbon atoms adjacent to the nitrogen within the morpholine ring can also be susceptible to deprotonation.

The feasibility of directed lithiation on the morpholine ring of this compound would be influenced by the electronic nature of the substituted nitrobenzene (B124822) ring. The strong electron-withdrawing nitro group might affect the acidity of the protons on the morpholine ring. Studies on related N-arylmorpholine systems have demonstrated that lithiation can occur on the morpholine ring, followed by reaction with various electrophiles to introduce new substituents. For instance, treatment of an N-arylmorpholine with a strong base like tert-butyllithium (B1211817) can lead to the formation of a lithiated intermediate, which can then be trapped with an electrophile.

Palladium-Catalyzed C-H Arylation:

Palladium-catalyzed C-H activation has emerged as a versatile method for the formation of carbon-carbon bonds. In the context of N-arylmorpholines, this methodology can be employed to introduce aryl groups onto the morpholine ring. The reaction typically involves a palladium catalyst, a suitable ligand, and an aryl halide or triflate as the coupling partner. The C-H bonds at the C2 and C6 positions of the morpholine ring are often the sites of arylation. The reaction proceeds through a mechanism involving C-H bond cleavage and the formation of a palladacycle intermediate.

| Reaction Type | Reagents and Conditions | Potential Product | Reference/Concept |

|---|---|---|---|

| Directed Lithiation | 1. Strong base (e.g., t-BuLi) 2. Electrophile (e.g., R-X) | Functionalized morpholine ring (e.g., at C2 or C3) | Directed Metalation of N-Arylmorpholines |

| Palladium-Catalyzed C-H Arylation | Pd catalyst, ligand, aryl halide, base | Aryl-substituted morpholine ring (e.g., at C2) | Palladium-Catalyzed C-H Activation |

Alterations on the Nitrobenzene Moiety

The nitrobenzene part of this compound offers several avenues for chemical modification, primarily through reactions involving the nitro group and electrophilic substitution on the aromatic ring.

Reduction of the Nitro Group:

The reduction of the nitro group is a common and important transformation. The product, a substituted benzene-1,2-diamine, can serve as a valuable precursor for the synthesis of various heterocyclic compounds. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

For the selective reduction of the nitro group in this compound, catalytic transfer hydrogenation is a mild and efficient method. unito.it This technique often utilizes a hydrogen donor, such as formic acid or ammonium (B1175870) formate, in the presence of a metal catalyst like palladium on carbon (Pd/C). elsevierpure.com This method is generally chemoselective for the reduction of nitro groups in the presence of other reducible functionalities. Other reagents that can be used for nitro group reduction include metals in acidic media (e.g., Sn/HCl, Fe/HCl) and other catalytic hydrogenation methods. wikipedia.orgnih.gov

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of this compound is substituted with three groups: an amino group (-NH2), a nitro group (-NO2), and a morpholino group. These substituents have a profound influence on the reactivity and regioselectivity of further electrophilic aromatic substitution reactions.

The amino group is a strongly activating, ortho-, para-directing group. The morpholino group, being a secondary amine attached to the ring, is also an activating, ortho-, para-directing group. Conversely, the nitro group is a strongly deactivating, meta-directing group. youtube.comlibretexts.org The interplay of these directing effects determines the position of incoming electrophiles.

Considering the positions of the existing substituents, the potential sites for electrophilic attack are C4 and C6. The strong activating effects of the amino and morpholino groups would likely dominate over the deactivating effect of the nitro group, making the ring susceptible to further substitution.

A common electrophilic aromatic substitution reaction is halogenation. For instance, bromination of 2-nitroaniline (B44862) derivatives can be achieved using reagents like N-bromosuccinimide (NBS). The regioselectivity of the bromination would be dictated by the combined directing effects of the substituents. Given the ortho, para-directing nature of the amino and morpholino groups, bromination would be expected to occur at the positions activated by these groups.

| Reaction Type | Reagents and Conditions | Potential Product | Key Considerations |

|---|---|---|---|

| Nitro Group Reduction | Catalytic transfer hydrogenation (e.g., Pd/C, HCOOH) | 5-Morpholinobenzene-1,2-diamine | Chemoselective reduction of the nitro group. |

| Electrophilic Halogenation (e.g., Bromination) | N-Bromosuccinimide (NBS) | Bromo-5-morpholino-2-nitroaniline | Regioselectivity governed by the directing effects of the amino, morpholino, and nitro groups. |

Mechanistic Investigations of Reaction Pathways

The synthesis and subsequent reactions of this compound are governed by well-established mechanistic principles of organic chemistry.

The formation of this compound from a precursor like 5-chloro-2-nitroaniline proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism is characteristic of aromatic rings that are activated by strong electron-withdrawing groups, such as the nitro group. The reaction is generally considered to be a two-step process involving the formation of a Meisenheimer complex. stackexchange.com However, recent computational and experimental studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism. nih.gov

In the stepwise mechanism, the first step involves the nucleophilic attack of morpholine on the carbon atom bearing the leaving group (e.g., chlorine). This leads to the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group. The second step is the elimination of the leaving group, which restores the aromaticity of the ring and yields the final product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. stackexchange.com

Computational studies, such as those using Density Functional Theory (DFT), can provide detailed insights into the energy profile of the SNAr reaction, including the structures of transition states and intermediates. nih.govresearchgate.net Such studies can help to elucidate the precise mechanism, whether it is stepwise or concerted, for the reaction of 5-chloro-2-nitroaniline with morpholine.

The mechanisms of the transformations on the morpholine ring and the nitrobenzene moiety also follow established principles. The directed ortho-lithiation of the morpholine ring is guided by the coordination of the organolithium reagent to the nitrogen atom, which directs the deprotonation to an adjacent carbon. Palladium-catalyzed C-H arylation involves a catalytic cycle that includes C-H activation, oxidative addition, and reductive elimination steps.

The reduction of the nitro group typically proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine. The mechanism of electrophilic aromatic substitution on the nitrobenzene ring involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocationic intermediate (the sigma complex), followed by deprotonation to restore aromaticity. The regioselectivity is determined by the stability of the possible sigma complexes, which is influenced by the electronic effects of the substituents already present on the ring. rsc.org

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule by probing their characteristic vibrational modes.

While specific experimental FTIR spectra for this compound are not widely reported in publicly available literature, the expected characteristic absorption bands can be predicted based on its molecular structure. The FTIR spectrum would be dominated by vibrations associated with the nitro group, the aromatic ring, the amine group, and the morpholine ring.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine (-NH₂) group would typically exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching modes of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the morpholine ring would be observed just below 3000 cm⁻¹.

N-O Stretching: The nitro group (-NO₂) is characterized by strong, distinct absorption bands. The asymmetric stretching vibration is typically found in the 1500-1560 cm⁻¹ range, and the symmetric stretching vibration occurs in the 1335-1385 cm⁻¹ region. These are often the most intense peaks in the spectrum.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the aromatic C-N bond and the aliphatic C-N bonds of the morpholine ring would appear in the 1250-1360 cm⁻¹ range.

C-O-C Stretching: The morpholine ring's ether linkage would produce a strong C-O-C stretching band, typically around 1100 cm⁻¹.

The precise positions of these bands can be influenced by the electronic effects of the substituents on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR studies provide precise information about the chemical environment, connectivity, and number of different types of protons and carbons.

The ¹H NMR spectrum of this compound would display distinct signals corresponding to the aromatic protons, the amine protons, and the methylene (B1212753) protons of the morpholine ring. Based on the structure, the following proton environments are expected:

Aromatic Protons: The benzene ring has three protons in unique chemical environments. Their chemical shifts and splitting patterns would be influenced by the electron-withdrawing nitro group and the electron-donating morpholino and amino groups. One would expect complex splitting patterns (e.g., doublet, doublet of doublets) in the aromatic region of the spectrum, typically between δ 6.0 and 8.0 ppm.

Amine Protons: The two protons of the primary amine (-NH₂) would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Morpholine Protons: The morpholine ring contains eight protons in two distinct chemical environments due to their proximity to either the oxygen or nitrogen atom. The four protons adjacent to the oxygen atom (-CH₂-O) would appear as a triplet at a different chemical shift than the four protons adjacent to the nitrogen atom (-CH₂-N). Typically, protons adjacent to oxygen are shifted further downfield. These signals are expected in the aliphatic region, generally between δ 3.0 and 4.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.0 - 8.0 | Multiplet |

| Amine NH₂ | Variable | Broad Singlet |

| Morpholine -CH₂-O- | ~3.8 | Triplet |

Note: This table represents predicted values based on general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, a total of 10 carbon signals would be expected, as the two pairs of carbons in the morpholine ring are chemically equivalent due to symmetry.

Aromatic Carbons: The benzene ring contains six distinct carbon atoms. The carbon atom attached to the nitro group (C2) and the carbon attached to the amino group (C1) would be significantly affected by these substituents. The carbon attached to the morpholino group (C5) would also show a characteristic shift. The remaining aromatic carbons (C3, C4, C6) would resonate at distinct positions in the aromatic region (typically δ 100-160 ppm).

Morpholine Carbons: The morpholine ring has two sets of equivalent carbons. The two carbons adjacent to the oxygen atom (-CH₂-O) would have a different chemical shift from the two carbons adjacent to the nitrogen atom (-CH₂-N). Carbons bonded to oxygen typically appear further downfield (δ 60-70 ppm) compared to those bonded to nitrogen (δ 40-50 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NO₂ | 140 - 150 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-N(morpholine) | 140 - 150 |

| Aromatic CH | 100 - 130 |

| Morpholine -CH₂-O- | 65 - 75 |

Note: This table represents predicted values based on general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry for Molecular Identity and Fragmentation Patterns.nih.gov

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molar mass: 223.23 g/mol ), the mass spectrum would provide key confirmatory data.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis has identified several key fragments. nih.gov The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 223. This corresponds to the intact molecule having lost one electron.

The fragmentation pattern can provide insights into the molecule's structure. Based on GC-MS data, prominent peaks are observed at m/z 165, 135, and 223. nih.gov A plausible fragmentation pathway could involve:

Loss of the nitro group: Cleavage of the C-N bond could lead to the loss of a nitro group (NO₂, 46 Da), although this is not always a primary fragmentation route.

Fragmentation of the morpholine ring: The morpholine ring can undergo cleavage. A common fragmentation is the loss of a C₂H₄O fragment (44 Da) or C₃H₆O (58 Da).

Cleavage at the C-N bond of the morpholine: The bond between the aromatic ring and the morpholine nitrogen can break, leading to fragments corresponding to the substituted aniline (B41778) and the morpholine cation or radical.

The observed fragment at m/z 165 could potentially arise from the loss of both the amino group (-NH₂) and the ethylenoxy group (-C₂H₄O) from the molecular ion, or a more complex rearrangement. The fragment at m/z 135 could correspond to the further loss of the remaining components of the morpholine ring or the nitro group from an intermediate fragment. The peak at m/z 223 represents the molecular ion. nih.gov

Table 3: Key Mass Spectrometry Data for this compound from GC-MS. nih.gov

| m/z | Proposed Identity |

|---|---|

| 223 | Molecular Ion [M]⁺ |

| 165 | Fragment Ion |

X-ray Diffraction and Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure determination for this compound is not publicly available in the searched crystallographic databases, analysis of closely related structures, such as 2-Chloro-5-nitroaniline, provides significant insight into the expected molecular arrangement and packing. nih.govresearchgate.net Such studies yield critical data including the unit cell dimensions, space group, and the exact coordinates of each atom, which together define the crystal lattice.

For a molecule like this compound, a typical crystallographic analysis would provide a data set similar to the illustrative example of 2-Chloro-5-nitroaniline shown in the table below.

Table 1: Illustrative Crystallographic Data Based on an Analog Compound (2-Chloro-5-nitroaniline). nih.gov This data is for 2-Chloro-5-nitroaniline and serves as a representative example.

| Parameter | Value |

|---|---|

| Chemical Formula | C6H5ClN2O2 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 13.6233 (10) |

| b (Å) | 3.7445 (3) |

| c (Å) | 13.6420 (9) |

| β (°) | 91.768 (5) |

| Volume (Å3) | 695.58 (9) |

| Z (Molecules per unit cell) | 4 |

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For substituted nitroanilines, hydrogen bonding is a dominant directive force. The amino group (-NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and, in the case of this compound, the oxygen atom of the morpholine ring, act as hydrogen bond acceptors.

In the crystal structure of the analog 2-Chloro-5-nitroaniline, intermolecular N—H⋯O and N—H⋯N hydrogen bonds link adjacent molecules, creating a stable three-dimensional network. nih.gov It is highly probable that this compound would exhibit a similar packing motif, dominated by N—H⋯O hydrogen bonds involving both the nitro group and the morpholine oxygen. These interactions are crucial for the stability of the crystal lattice. Weaker interactions, such as C—H⋯O contacts and van der Waals forces, would further consolidate the crystal packing.

X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsion (dihedral) angles, defining the molecule's conformation in the solid state. For aromatic systems like this compound, a key feature is the planarity of the molecule.

In the structure of 2-Chloro-5-nitroaniline, the molecule is nearly planar, with the nitro group only slightly twisted out of the plane of the benzene ring. nih.gov The exocyclic amine group is also found to be nearly coplanar with the aromatic ring. This planarity facilitates electron delocalization between the electron-donating amino group and the electron-withdrawing nitro group through the π-system of the ring.

For this compound, the morpholine ring adopts a stable chair conformation. The degree of planarity of the substituted benzene ring and the torsion angles between the ring and the nitro and morpholino substituents would be key findings of a crystallographic study. A high degree of planarity would suggest significant electronic communication between the substituent groups.

Electronic Spectroscopy for Optical Properties (UV-Vis)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within a molecule. The spectrum of nitroaniline derivatives is characterized by intense absorption bands arising from π→π* transitions. The position of the maximum absorption (λmax) is highly sensitive to the nature and position of substituents on the aromatic ring.

The parent compound, 2-nitroaniline, exhibits a primary absorption band around 412 nm, attributed to an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group. jchps.comresearchgate.net The introduction of a morpholino group at the 5-position of 2-nitroaniline is expected to cause a bathochromic shift (a shift to a longer wavelength) of this absorption band. The morpholino group is an effective electron-donating group (auxochrome) that enhances the ICT character of the transition, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This would likely shift the λmax for this compound to a longer wavelength compared to 2-nitroaniline.

Table 2: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent.

| Compound | λmax (nm) | Transition Type | Reference/Basis |

|---|---|---|---|

| 2-Nitroaniline | ~412 | π→π* (Intramolecular Charge Transfer) | Experimental jchps.comresearchgate.net |

| This compound | >412 (Estimated) | π→π* (Enhanced Intramolecular Charge Transfer) | Theoretical Prediction |

Advanced Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and chemical states of atoms within a material. By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted core-level electrons, one can determine the binding energies of these electrons, which are characteristic of the element and its local chemical environment.

While no experimental XPS data has been published for this compound, the technique could clearly distinguish the different nitrogen and oxygen environments within the molecule. The nitrogen atom of the nitro group (-NO₂) is in a highly oxidized state and would exhibit a high N 1s binding energy, typically in the range of 406-407 eV. researchgate.net In contrast, the nitrogen of the amino group (-NH₂) is in a reduced state and would have a much lower binding energy, around 400-401 eV. researchgate.net The nitrogen atom of the morpholine ring, being an amine, would appear in a similar region to the amino group but could be distinguishable.

Similarly, the oxygen atoms of the nitro group would have a distinct O 1s binding energy from the ether oxygen of the morpholine ring. Such an analysis would confirm the presence and integrity of the different functional groups.

Table 3: Predicted Core-Level Binding Energies (eV) for this compound. These are theoretical values based on typical binding energies for the functional groups.

| Core Level | Functional Group | Predicted Binding Energy (eV) |

|---|---|---|

| N 1s | Nitro (-NO2) | ~406.5 |

| Amino (-NH2) | ~400.5 | |

| Morpholino (-N(CH2CH2)2O-) | ~401.0 | |

| O 1s | Nitro (-NO2) | ~533.0 |

| Morpholino Ether (-O-) | ~532.0 |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. As this compound is a stable, closed-shell molecule in its ground state, it is diamagnetic and therefore EPR-silent.

However, EPR spectroscopy would be the principal technique for the detection and characterization of its radical anion, which could be generated via chemical or electrochemical reduction. rsc.orgresearchgate.net Nitroaromatic compounds are well-known to form relatively stable radical anions. nih.govacs.org The EPR spectrum of the this compound radical anion would be expected to show a characteristic signal centered around a g-value of approximately 2.004. nih.gov The spectrum would exhibit a complex hyperfine structure due to the coupling of the unpaired electron's spin with the nuclear spins of the nitrogen atoms (¹⁴N, I=1) from both the nitro and amino groups, providing detailed information about the distribution of the unpaired electron density within the molecule. rsc.org

Spectroscopic and Structural Analysis of this compound

Advanced Spectroscopic Characterization and Structural Elucidation

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

A comprehensive search of scientific literature and spectral databases did not yield specific Near-Edge X-ray Absorption Fine Structure (NEXAFS) data for the compound 5-Morpholino-2-nitroaniline. NEXAFS, including Nitrogen K-edge X-ray Absorption Near Edge Structure (N K-XANES), is a powerful technique for probing the unoccupied electronic states and local chemical environment of specific elements within a molecule.

While direct experimental data for this compound is not available, the principles of N K-XANES spectroscopy can be discussed in the context of its constituent functional groups: the nitro group (-NO₂) and the morpholino and aniline-type amine groups.

In a hypothetical N K-XANES spectrum of this molecule, distinct absorption features would be expected. The nitrogen atoms in the nitro group are in a highly oxidized state and would exhibit a characteristic sharp peak corresponding to the 1s → π* transition at a relatively high energy, typically above 405 eV. This is due to the strong electron-withdrawing nature of the oxygen atoms.

Conversely, the nitrogen atom in the morpholine (B109124) ring and the amino group of the aniline (B41778) moiety are in more reduced environments. These would give rise to absorption edges at lower energies compared to the nitro group. The precise energy and shape of these features would be sensitive to their specific chemical bonding and local geometry. For instance, the aniline nitrogen's spectral features would be influenced by its degree of conjugation with the aromatic ring.

Although no experimental data for this compound is presently available, analysis of related nitroaniline compounds and polymers has demonstrated the utility of N K-XANES in characterizing the imine nitrogen and protonated segments within their structures. nih.gov Such studies underscore the potential of NEXAFS to elucidate the electronic structure of complex nitrogen-containing organic molecules.

Further experimental investigation is required to obtain the N K-XANES spectrum of this compound and to perform a detailed analysis of its electronic structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to predict the properties of molecules like 5-Morpholino-2-nitroaniline by modeling the electronic density. DFT calculations for substituted nitroanilines typically employ hybrid functionals, such as B3LYP, paired with basis sets like 6-311++G(d,p), to provide reliable predictions of molecular properties.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

The conformational landscape of this compound is primarily defined by the orientation of the morpholino and nitro groups relative to the aniline (B41778) ring. The morpholine (B109124) ring itself can adopt different conformations (e.g., chair, boat), and its attachment to the benzene (B151609) ring introduces rotational flexibility. Similarly, the nitro and amino groups can exhibit slight rotations. DFT calculations explore this potential energy surface to identify the global minimum energy conformer and other low-energy isomers. In related 2-nitroaniline (B44862) derivatives, the molecule is often found to be nearly planar, with minor twist angles for the amino and nitro groups with respect to the aromatic ring. guidechem.com An intramolecular hydrogen bond between one of the amino hydrogens and an oxygen atom of the adjacent nitro group is a common feature that stabilizes a planar conformation. guidechem.com

| Parameter | Description | Expected Finding for this compound |

|---|---|---|

| Dihedral Angles | Rotation of substituents (NO₂, NH₂, morpholino) relative to the benzene ring. | Small twist angles, indicating a largely planar structure stabilized by intramolecular hydrogen bonding. |

| Bond Lengths | Distances between bonded atoms (e.g., C-N, N-O). | The C-NH₂ bond is expected to be shorter than a typical single bond, indicating π-system delocalization. guidechem.com |

| Morpholine Conformation | The 3D shape of the morpholine ring. | A "chair" conformation is the most common and lowest energy form for morpholine. |

The electronic structure of a molecule governs its reactivity and optical properties. DFT is used to calculate the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. semanticscholar.org A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity. For molecules like this compound, which contain both electron-donating (amino, morpholino) and electron-withdrawing (nitro) groups, the HOMO is typically localized on the electron-rich aniline and morpholino parts, while the LUMO is concentrated on the electron-deficient nitrobenzene (B124822) moiety. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. In similar nitroaniline compounds, the calculated energy gap is a key indicator of their potential in applications like non-linear optics.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich), often found around electronegative atoms like oxygen, and are susceptible to electrophilic attack. Blue areas denote positive potential (electron-poor), typically around hydrogen atoms, indicating sites for nucleophilic attack. For this compound, the MEP would show strong negative potential around the oxygen atoms of the nitro group, making it a primary site for hydrogen bonding interactions.

| Property | Description | Predicted Characteristic for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Localized on the electron-donating amino and morpholino groups and the benzene ring. |

| LUMO | Lowest Unoccupied Molecular Orbital | Localized on the electron-withdrawing nitro group. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A relatively small gap, indicating potential for high chemical reactivity and intramolecular charge transfer. |

| MEP Negative Regions | Electron-rich areas (red/yellow). | Concentrated on the oxygen atoms of the nitro group. |

| MEP Positive Regions | Electron-poor areas (blue). | Concentrated on the hydrogen atoms of the amino group. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each experimental peak can be assigned to a specific molecular motion, such as the stretching or bending of bonds.

For this compound, theoretical vibrational analysis helps to identify the characteristic frequencies associated with its functional groups. For instance, the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group are expected in the regions of 1370–1320 cm⁻¹ and 1570–1485 cm⁻¹, respectively. The N-H stretching vibrations of the amino group typically appear in the 3500-3300 cm⁻¹ range. The various C-H, C-N, C-O, and CH₂ vibrations of the morpholino and benzene rings can also be precisely assigned. Comparing the calculated spectrum with experimental FT-IR and FT-Raman data allows for a detailed confirmation of the molecular structure.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. It is used to predict electronic absorption spectra (UV-Vis), which arise from transitions of electrons from occupied to unoccupied orbitals upon absorption of light.

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the nature of the electronic transitions. The primary absorption band in similar molecules is typically due to the HOMO→LUMO transition, which corresponds to an intramolecular charge transfer from the electron-donating part of the molecule to the electron-withdrawing nitro group. TD-DFT provides insights into the energy, oscillator strength (intensity), and composition of these electronic transitions, helping to explain the molecule's color and photophysical properties.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. It provides a rigorous framework for characterizing the nature of chemical interactions, including both strong covalent bonds and weak non-covalent interactions.

In this compound, QTAIM analysis can be used to characterize the intramolecular hydrogen bond between the amino and nitro groups. This is achieved by locating a bond critical point (BCP) between the hydrogen and oxygen atoms. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), quantify the strength and nature of the interaction. A positive value of the Laplacian is indicative of a closed-shell interaction, which is characteristic of hydrogen bonds and other non-covalent interactions.

The Electron Localization Function (ELF) is a tool used to visualize regions of high electron localization, which correspond to chemical concepts like covalent bonds, lone pairs, and atomic cores. The ELF value ranges from 0 to 1, where a high value (close to 1) indicates a high degree of electron localization, such as in a covalent bond or a lone pair.

For this compound, an ELF analysis would visually map these features. It would show high localization in the regions of the C-C, C-N, N-H, and C-H bonds, clearly defining the covalent framework. Furthermore, it would highlight the areas corresponding to the lone pairs on the oxygen and nitrogen atoms. This analysis provides an intuitive picture of the electron distribution that aligns with classical Lewis structures and helps in understanding the molecule's bonding patterns.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within a molecule and between molecules. mdpi.com This analysis is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), it is possible to distinguish between different types of interactions.

The resulting visualization typically uses colored isosurfaces to represent these interactions:

Blue isosurfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green isosurfaces denote weak, delocalized interactions, characteristic of van der Waals forces.

Red isosurfaces signify strong repulsive interactions, often found in sterically hindered regions or ring closures.

In the case of this compound, RDG analysis would be instrumental in mapping the intramolecular interactions that govern its conformation and stability. Key interactions expected to be visualized include potential hydrogen bonding between the hydrogen of the amino group (-NH₂) and an oxygen atom of the adjacent nitro group (-NO₂). Furthermore, weak van der Waals interactions involving the morpholine ring and the benzene ring would likely be represented by green isosurfaces, highlighting the spatial relationships between these functional groups.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that translates complex wavefunctions from quantum chemical calculations into the familiar language of Lewis structures, including localized bonds, lone pairs, and Rydberg orbitals. molfunction.comnih.gov This approach provides a quantitative understanding of charge distribution, hybridization, and intramolecular charge transfer (hyperconjugation).

For this compound, NBO analysis would reveal significant electronic interactions. The lone pairs on the oxygen and nitrogen atoms of the morpholine ring, as well as the amino and nitro groups, act as potent electron donors. These can delocalize into the antibonding orbitals (σ* or π*) of the benzene ring and adjacent bonds. This charge delocalization is crucial for the molecule's electronic properties and stability.

Table 1: Illustrative NBO Donor-Acceptor Interactions for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) of Amino | π* (C=C) of Ring | High | Resonance stabilization |

| LP (O) of Morpholine | σ* (C-N) | Moderate | Hyperconjugation |

| LP (N) of Morpholine | π* (C=C) of Ring | Moderate | Resonance stabilization |

| π (C=C) of Ring | π* (N=O) of Nitro | Moderate | Conjugation |

Note: E(2) values are qualitative and for illustrative purposes to show expected interaction strengths.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of a molecule's conformational dynamics, flexibility, and interactions with its environment (e.g., a solvent). researchgate.netnih.gov

An MD simulation of this compound would provide critical insights into its dynamic behavior. A primary focus would be the conformational flexibility of the morpholine ring. This ring typically adopts a stable chair conformation, but MD simulations could reveal the energy barriers and timescales for its interconversion to other forms, such as a boat or twist-boat conformation.

Furthermore, these simulations can explore the rotational freedom of the single bonds connecting the morpholine and nitro groups to the benzene ring. Understanding the preferred orientations and the dynamics of these rotations is essential for a complete picture of the molecule's three-dimensional structure and how it evolves over time. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict various spectroscopic parameters, including vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.commdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

The predicted vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate chemical shifts with high accuracy.

A comparison between the computationally predicted and experimentally measured spectroscopic data for a related compound, 2-nitroaniline, serves as a powerful validation of the chosen theoretical model. The good agreement shown in the table below for this similar molecule suggests that the same computational level would yield reliable predictions for this compound.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for 2-Nitroaniline

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |

| N-H Asymmetric Stretch | 3520 | 3515 |

| N-H Symmetric Stretch | 3400 | 3398 |

| N-O Asymmetric Stretch | 1505 | 1509 |

| N-O Symmetric Stretch | 1355 | 1360 |

| C-N Stretch | 1260 | 1258 |

Note: Data is representative for 2-nitroaniline and illustrates the validation process.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to build mathematical models correlating the chemical structure of molecules with their physical, chemical, or biological properties. nih.govresearchgate.net These models are developed by finding a statistical relationship between calculated molecular descriptors (numerical representations of molecular structure) and an experimentally measured property. nih.gov

The general workflow for a QSPR study involves:

Creating a dataset of structurally related compounds with known property values.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a predictive model. plos.org

Validating the model's predictive power using internal and external test sets.

For this compound, QSPR models could be developed to predict a variety of important properties without the need for experimental measurement. By including it in a dataset of other nitroaniline and morpholine derivatives, one could predict properties such as aqueous solubility, octanol-water partition coefficient (logP), melting point, or chromatographic retention times. Such models are highly valuable in chemical and materials science for screening compounds and prioritizing experimental efforts. researchgate.net

Pharmacological and Biological Activity Investigations

Anti-Inflammatory Potency of 5-Morpholino-2-nitroaniline Derivatives

Derivatives incorporating the morpholine (B109124) and nitroaniline structural motifs have been evaluated for their potential to mitigate inflammatory processes. The anti-inflammatory effects are often assessed through their ability to inhibit protein denaturation and key inflammatory enzymes like cyclooxygenase (COX).

One area of research has focused on asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) that feature a morpholine Mannich base. japsonline.com These compounds have been tested for their ability to inhibit the denaturation of bovine serum albumin (BSA), a common in vitro assay for anti-inflammatory activity. Certain derivatives demonstrated potent activity, with IC50 values comparable to the standard anti-inflammatory drug, diclofenac (B195802) sodium. japsonline.com For instance, AMACs with a morpholine Mannich base substituent on the phenolic moiety and a methoxy (B1213986) or fluoro substituent on the other phenyl ring showed significant anti-inflammatory effects. japsonline.com

Furthermore, studies on indomethacin (B1671933) analogues have revealed that derivatives substituted with a p-nitrophenyl ring can exhibit potent inhibition of COX-2, a key enzyme in the inflammatory cascade. nih.gov This suggests that the nitroaniline component can play a crucial role in the anti-inflammatory properties of these molecules. The inhibitory action on arachidonic acid metabolism via the cyclooxygenase pathway is a key mechanism for many anti-inflammatory drugs. nih.gov

| Compound Type | Assay | Key Findings | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |

|---|---|---|---|---|---|

| AMACs with Morpholine Mannich Base (4c) | BSA Denaturation Inhibition | Potent anti-inflammatory activity | 25.3 | Diclofenac Sodium | 20.3 |

| AMACs with Morpholine Mannich Base (4d) | BSA Denaturation Inhibition | Potent anti-inflammatory activity | 26.3 | Diclofenac Sodium | 20.3 |

| Indomethacin derivative with p-nitrophenyl ring (3e) | COX-2 Inhibition | Most potent COX-2 inhibition in the series | 0.34 | Indomethacin | N/A |

| Indomethacin derivative with p-nitrophenyl ring (3c) | COX-2 Inhibition | Potent COX-2 inhibition | 1.39 | Indomethacin | N/A |

Antimicrobial and Antibacterial Activities

The search for new antimicrobial agents has led to the investigation of compounds containing morpholine and nitroaromatic structures. These derivatives have been tested against a variety of bacterial strains, with their efficacy typically measured by Minimum Inhibitory Concentration (MIC) values.

Nitroaromatic compounds, including nitroaniline derivatives, are known to possess antimicrobial properties. encyclopedia.pub Their mechanism of action can involve the reduction of the nitro group to form toxic intermediates that damage cellular components like DNA. encyclopedia.pub For example, 5-nitroimidazole derivatives, which share the nitroaromatic feature, are activated by intercellular reduction to produce a short-lived but crucial nitro anion radical. encyclopedia.pub

Morpholine derivatives have also demonstrated a broad spectrum of antibacterial action. Studies on various morpholine-containing compounds have shown high inhibitory action against a wide range of bacterial strains, with MIC values indicating significant potency. researchgate.net For instance, certain morpholine derivatives have shown high inhibitory activity against over 80% of tested bacterial strains, with inhibition zones ranging from 16 to 31 mm. researchgate.net Ruthenium-based complexes modified with a morpholine moiety have exhibited strong potency against Staphylococcus aureus, with MIC values as low as 0.78 μg/mL. nih.gov

| Compound Type | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Morpholine-modified Ru-based complex (Ru(II)-3) | Staphylococcus aureus | 0.78 |

| 2-(thiophen-2-yl) dihydroquinolines with morpholine | Mycobacterium tuberculosis H37Rv | 1.56 |

| 5-Nitro-2-thiophenecarbaldehyde derivative (KTU-286) | Pan-susceptible S. aureus (MIC50) | 0.5 |

| 5-Nitro-2-thiophenecarbaldehyde derivative (KTU-286) | Pan-susceptible S. aureus (MIC90) | 1 |

Anticancer Activity and Related Cytotoxicity Mechanisms

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives containing the morpholine and nitroaniline scaffolds have shown promise in this area. Their cytotoxic effects have been evaluated against various human cancer cell lines, with IC50 values serving as a measure of their potency.

Morpholine-substituted quinazoline (B50416) derivatives have been synthesized and evaluated for their cytotoxic potential against lung cancer (A549), breast cancer (MCF-7), and neuroblastoma (SHSY-5Y) cell lines. nih.govnih.gov Some of these compounds displayed significant cytotoxic activity, with IC50 values in the low micromolar range. nih.govnih.gov Mechanistic studies have suggested that these compounds can inhibit cell proliferation by arresting the cell cycle in the G1 phase and inducing apoptosis. nih.govnih.gov

Nitroaniline derivatives have also been investigated for their antitumor properties. google.com These compounds can act as hypoxia-selective cytotoxins and reductively-activated prodrugs. google.com The cytotoxic activity of certain nitro-aldehyde quinoline (B57606) derivatives against Caco-2 cell lines has been reported, with an observed increase in cytotoxicity compared to their precursor molecules. nih.gov

| Compound Type | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Morpholine substituted quinazoline (AK-10) | A549 (Lung) | 8.55 ± 0.67 |

| MCF-7 (Breast) | 3.15 ± 0.23 | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | |

| Morpholine substituted quinazoline (AK-3) | A549 (Lung) | 10.38 ± 0.27 |

| MCF-7 (Breast) | 6.44 ± 0.29 | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | |

| Morpholine-substituted tetrahydroquinoline (10e) | A549 (Lung) | 0.033 ± 0.003 |

| Morpholine-substituted tetrahydroquinoline (10h) | MCF-7 (Breast) | 0.087 ± 0.007 |

Enzyme Inhibition Studies

The inhibition of specific enzymes that are critical for disease progression is a key strategy in drug development. Derivatives of this compound have been investigated for their ability to inhibit several important enzyme targets.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation and growth, and its overactivation is common in cancer. nih.gov The morpholine ring is a key structural feature in many PI3K inhibitors, often forming a critical hydrogen bond with the hinge region of the enzyme's active site. acs.org

A number of 2-morpholino-pyrimidine derivatives have been identified as potent dual inhibitors of PI3K and mTOR. nih.gov For example, compound 26, a 2-morpholino-pyrimidine derivative, exhibited high inhibitory activity against multiple PI3K isoforms and mTOR. nih.gov The substitution of the morpholine ring can significantly impact activity, as seen with ZSTK474 analogs, where replacing a morpholine group with piperazine (B1678402) led to a substantial reduction in PI3Kα inhibition. nih.gov

| Compound | PI3K Isoform | IC50 (nM) |

|---|---|---|

| Compound 26 (Sulfonyl-Substituted Morpholinopyrimidine) | PI3Kα | 20 |

| PI3Kβ | 376 | |

| PI3Kγ | 204 | |

| PI3Kδ | 46 | |

| ZSTK474 | PI3Kα | 5.0 |

| PI3Kβ | >100 | |

| PI3Kγ | 20.8 | |

| PI3Kδ | 3.9 |

Alpha-glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is an important therapeutic strategy for managing type 2 diabetes. mdpi.com Various heterocyclic compounds, including those with a morpholine moiety, have shown potential as alpha-glucosidase inhibitors.

A series of novel N-methylmorpholine-substituted benzimidazolium salts were synthesized and screened for their α-glucosidase inhibitory potential. mdpi.com Several of these compounds exhibited significantly better inhibitory activity than the standard drug, acarbose. mdpi.com For example, compound 5d in this series showed potent inhibition with a low IC50 value. mdpi.com The presence of the morpholine moiety has been noted to have a positive effect on the inhibitory properties of these compounds. nih.gov

| Compound | α-Glucosidase Inhibition IC50 (µM) | Reference (Acarbose) IC50 (µM) |

|---|---|---|

| N-Methylmorpholine-Substituted Benzimidazolium Salt (5d) | 15 ± 0.030 | 58.8 ± 0.012 |

| N-Methylmorpholine-Substituted Benzimidazolium Salt (5f) | 19 ± 0.060 | 58.8 ± 0.012 |

| N-Methylmorpholine-Substituted Benzimidazolium Salt (5h) | 21 ± 0.07 | 58.8 ± 0.012 |

| N-Methylmorpholine-Substituted Benzimidazolium Salt (5g) | 25 ± 0.106 | 58.8 ± 0.012 |

| Benzimidazole-thioquinoline derivative (6j) | 28.0 ± 0.6 | 750.0 |

Beyond PI3K and alpha-glucosidase, derivatives containing the morpholine and nitroaniline scaffolds have been investigated for their effects on other enzymes.

mTOR: As mentioned, many PI3K inhibitors also exhibit activity against mTOR, a related kinase in the same signaling pathway. Dual inhibition of both PI3K and mTOR is a powerful strategy for modulating this pathway in cancer. nih.gov PKI-587, which has a morpholino-triazine scaffold, is a dual inhibitor with nano-molar activity. nih.gov

Topoisomerase II: Certain benzimidazole-phenazine (BPZ) derivatives, some of which incorporate a morpholine moiety, have shown cytotoxic activity that correlates with their ability to inhibit Topoisomerase II, an enzyme crucial for DNA replication and a target for anticancer drugs.

Cyclooxygenase (COX): As discussed in the anti-inflammatory section, nitroaniline derivatives have shown inhibitory activity against COX enzymes, particularly COX-2, which is often upregulated at sites of inflammation. nih.gov

The diverse biological activities of compounds derived from the this compound structure highlight the versatility of this chemical scaffold in medicinal chemistry. The research findings presented demonstrate the potential of these derivatives to serve as lead compounds for the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Analyses for Bioactive Analogues

The biological activity of compounds derived from the this compound scaffold is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) analyses of various analogues have elucidated the critical roles of the morpholine ring, the nitro group, and substitutions on the aniline (B41778) core in determining their therapeutic efficacy, particularly as kinase inhibitors.

The morpholine moiety is widely recognized as a "privileged" pharmacophore in kinase inhibitor design. nih.govacs.org Its significance is largely attributed to the oxygen atom, which frequently acts as a crucial hydrogen bond acceptor, interacting with the hinge region of kinase active sites. nih.govacs.org This interaction is a cornerstone of the inhibitory activity of numerous compounds targeting the Phosphoinositide 3-kinase (PI3K) family. acs.orgresearchgate.net For 4-(pyrimidin-4-yl)morpholines, the ability of the morpholine ring to adopt a coplanar conformation with the adjacent aromatic ring is key, as it optimally positions the oxygen's lone pair electrons for the hydrogen bonding interaction. nih.govacs.org

SAR studies on related 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline derivatives have shown that substitutions on the aniline ring significantly modulate activity against targets like the Epidermal Growth Factor Receptor (EGFR) and Src kinase. mdpi.comnih.gov For instance, in a series of 2-morpholino-4-anilinoquinoline compounds evaluated against the HepG2 cancer cell line, modifications at the C4 aniline moiety led to varied cytotoxic activities. nih.gov Compounds with specific substitutions at the para and/or meta positions of the aniline ring demonstrated the highest potency, highlighting the sensitivity of the target's binding pocket to the electronic and steric properties of these substituents. nih.gov

The position of the nitro group on the aniline ring is also a critical determinant of biological activity. Studies on various nitro-aromatic compounds have shown that the placement of the nitro group can dramatically affect properties like mutagenicity and efficacy. nih.gov While direct SAR on the nitro group of this compound is not extensively detailed in the literature, its strong electron-withdrawing nature is expected to significantly influence the electronic properties of the entire molecule, affecting binding affinities and metabolic stability.

Data from various studies on morpholine-containing kinase inhibitors are summarized below, illustrating key SAR insights.

| Core Structure | Substitutions | Key SAR Findings | Primary Target(s) | Reference |

|---|---|---|---|---|

| 2-Morpholino-4-anilinoquinoline | Varied at C4 aniline (para/meta positions) | Substitutions on the C4 aniline ring significantly impact cytotoxic activity against HepG2 cells. Compounds 3c, 3d, and 3e showed the highest activity. | Anticancer (unspecified) | nih.gov |

| 6,7-Dimorpholinoalkoxy quinazoline | 3-chloro-4-(3-fluorobenzyloxy) aniline | Longer (3-carbon) linkers between the quinazoline and morpholine moieties increase antiproliferative activity. The aniline substitution leads to high potency against mutated kinases. | EGFR Kinase | mdpi.com |

| 4-Anilinoquinazoline | Substitutions on the aniline ring | A narrow SAR exists for the bicyclic core, with quinazolines and quinolines being preferred. Aniline substitution is critical for potency. | VEGF Receptor Tyrosine Kinase | acs.org |

| Morpholine-conjugated benzophenone | Methyl group on benzophenone; bromo at ortho or methyl at para position | A methyl group is essential for antiproliferative activity. Ortho-bromo or para-methyl substitutions significantly enhance anti-mitogenic activity. | Anticancer (unspecified) | sciforum.net |

Elucidation of Biological Targets and Signaling Pathways

Research into bioactive analogues of this compound has identified the PI3K/Akt/mTOR signaling pathway as a primary target. acs.orgtandfonline.com This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. acs.org Its aberrant activation is a frequent event in many cancers, making it a highly attractive target for therapeutic intervention. researchgate.nettandfonline.com

The morpholine ring is a key structural feature for inhibitors of PI3K and the related family of PI3K-related kinases (PIKKs). acs.org The prototypical PI3K inhibitor, LY294002, contains a morpholine ring that establishes a critical hydrogen bond with the kinase hinge region, a feature conserved in many subsequently developed inhibitors. acs.orgacs.org Analogues built on scaffolds like thieno[2,3-d]pyrimidine (B153573) incorporating a morpholine moiety have demonstrated significant inhibitory activity against PI3K isoforms. researchgate.nettandfonline.com For example, certain 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives showed potent inhibition of PI3Kβ and PI3Kγ. researchgate.net

Beyond the PI3K family, other protein kinases are also recognized as potential targets. Given the structural similarity to 4-anilinoquin(az)oline-based drugs, kinases such as EGFR, VEGFR, and Src are plausible targets for derivatives of this compound. nih.govacs.orgsoton.ac.uk Studies on morpholine-substituted quinazolines have confirmed cytotoxic activity against various cancer cell lines, with mechanistic studies indicating that these compounds can induce apoptosis and cause cell cycle arrest. nih.gov

In addition to kinases, other biological targets have been identified for certain morpholine derivatives. A series of morpholine-acetamide compounds were found to be potent inhibitors of carbonic anhydrase and also showed inhibitory effects on Hypoxia-inducible factor-1α (HIF-1α), a key protein in tumor survival under hypoxic conditions. nih.gov This suggests that the biological activity of this class of compounds may be pleiotropic, engaging multiple pathways relevant to cancer progression.

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The pharmacological assessment of this compound analogues involves a tiered approach, beginning with in vitro assays to determine cytotoxicity and target engagement, followed by in vivo studies to evaluate efficacy and tolerability in biological systems.

In Vitro Methodologies:

Cytotoxicity Assays: The primary method for evaluating anticancer potential is the assessment of cytotoxicity against a panel of human cancer cell lines. The MTT (3-[4,5-dimethylthiazole-2-yl]-2,5 diphenyl tetrazolium bromide) assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of the compounds. nih.gov Cell lines used in studies of related morpholine compounds include those for breast cancer (MCF-7), lung cancer (A549), liver cancer (HepG2), neuroblastoma (SHSY-5Y), and ovarian cancer (ID8). nih.govnih.govnih.gov

Enzyme Inhibition Assays: To confirm engagement with specific molecular targets, enzymatic assays are employed. For kinase inhibitors, these assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase (e.g., PI3K isoforms). tandfonline.com

Cell Cycle Analysis: Flow cytometry is a standard technique used to investigate the mechanism of cytotoxicity. By staining DNA with a fluorescent dye, this method can quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing whether a compound induces cell cycle arrest at a specific checkpoint. nih.gov For example, 2-morpholino-4-anilinoquinoline derivatives were shown to cause G0/G1 cell cycle arrest in HepG2 cells. nih.gov

Antimicrobial Screening: For compounds being investigated for antimicrobial properties, the standard method involves determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains using microdilution techniques. tubitak.gov.trresearchgate.net

The table below presents IC50 values for representative morpholine-containing compounds against various cancer cell lines, illustrating the data generated from in vitro cytotoxicity assays.

| Compound Series | Cell Line | Cancer Type | Most Active Compound(s) | IC50 (μM) | Reference |

|---|---|---|---|---|---|

| 2-Morpholino-4-anilinoquinolines | HepG2 | Liver Cancer | Compound 3d | 8.50 | nih.gov |

| 2-Morpholino-4-anilinoquinolines | HepG2 | Liver Cancer | Compound 3c | 11.42 | nih.gov |

| Morpholine-acetamide derivatives | ID8 | Ovarian Cancer | Compound 1h | 9.40 | nih.gov |

| Morpholine-acetamide derivatives | ID8 | Ovarian Cancer | Compound 1i | 11.2 | nih.gov |

| Morpholine-substituted quinazolines | MCF-7 | Breast Cancer | AK-3 | 6.44 | nih.gov |

| Morpholine-substituted quinazolines | A549 | Lung Cancer | AK-3 | 10.38 | nih.gov |

| Morpholine-substituted quinazolines | SHSY-5Y | Neuroblastoma | AK-3 | 9.54 | nih.gov |

In Vivo Methodologies:

Animal Models: To assess the therapeutic efficacy in a living system, tumor xenograft models in mice are frequently used. These models involve implanting human cancer cells (from cell lines evaluated in vitro) into immunocompromised mice. The effect of the test compound on tumor growth, animal survival, and potential toxicity (e.g., weight loss) is then monitored over time. sciforum.net For instance, a 4T1 murine breast cancer model was used to confirm the therapeutic efficacy of a bioorthogonal prodrug activation system. acs.org

Antisense Applications: While distinct from small molecule drug evaluation, the extensive use of morpholino oligomers in in vivo gene knockdown studies, particularly in zebrafish embryos, underscores the biocompatibility of the morpholine scaffold. nih.govizfs.org These studies provide valuable pharmacokinetic insights and demonstrate the stability and low toxicity of morpholino-containing molecules in a whole-organism context. nih.gov

Applications in Materials Science and Industrial Chemistry

Role in Conjugated Polymer Synthesis and Characterization

There is currently limited specific information available in peer-reviewed literature regarding the direct application of 5-Morpholino-2-nitroaniline in the synthesis and characterization of conjugated polymers. However, the structural components of the molecule suggest its potential as a monomer or a precursor for monomers in polymer chemistry. The presence of the aniline (B41778) group allows for polymerization through various methods, including oxidative coupling or by serving as a building block for more complex monomers. The nitro and morpholino groups can influence the electronic properties and solubility of the resulting polymers. For instance, morpholine-containing polymers have been explored for various applications due to their unique properties. nih.gov

Potential as Intermediates for Advanced Dyes and Pigments